2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid
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Overview
Description
2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid is a synthetic organic compound that belongs to the class of amino acids It features an ethylamino group, a nitrophenyl group, and a carbamoyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid typically involves multi-step organic reactions. One possible route could include:
Nitration: Introduction of the nitro group to a benzene ring.
Amidation: Formation of the carbamoyl group.
Alkylation: Introduction of the ethylamino group.
Coupling: Combining the functionalized benzene ring with the propanoic acid backbone.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an aminophenyl group.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme interactions.
Medicine: Potential use as a drug candidate or in drug delivery systems.
Industry: Use in the synthesis of polymers or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
In medicinal chemistry: It might interact with specific enzymes or receptors, inhibiting or activating their function.
In materials science: It could act as a monomer in polymerization reactions, contributing to the properties of the resulting polymer.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid
- 2-(ethylamino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid
- 2-(ethylamino)-3-[(3-aminophenyl)carbamoyl]propanoic acid
Uniqueness
2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid is unique due to the specific positioning of the nitrophenyl and ethylamino groups, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-(ethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-2-13-10(12(17)18)7-11(16)14-8-4-3-5-9(6-8)15(19)20/h3-6,10,13H,2,7H2,1H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSGRXRNYWOHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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